"2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one" potential biological targets
"2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one" potential biological targets
Technical Whitepaper: Pharmacological Profiling & Target Deconvolution of 2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one
Executive Summary & Chemical Identity
2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one represents a privileged heterocyclic scaffold within medicinal chemistry. Structurally, it consists of a benzotriazine core fused to a phenyl ring, with a carbonyl group at position 3 and a p-tolyl (4-methylphenyl) substituent at nitrogen-2.[1]
This specific derivative optimizes the 2-aryl-1,2,4-benzotriazin-3(2H)-one pharmacophore by incorporating a lipophilic methyl group at the para position of the N-aryl ring.[1] This modification enhances membrane permeability (LogP) and steric complementarity within hydrophobic binding pockets of target enzymes, distinguishing it from its unsubstituted phenyl analogs.[1]
Key Physicochemical Properties:
-
Electronic Character: Electron-deficient triazine ring fused to an electron-rich benzene ring; capable of π-π stacking interactions.[1]
-
Pharmacophore: Planar tricyclic system (DNA intercalation potential) with a polar amide-like motif (H-bond acceptor).[1]
Primary Biological Targets
Based on Structure-Activity Relationship (SAR) profiling of the benzotriazinone class, this molecule exhibits high-affinity potential for three primary biological targets.
Target A: Bacterial β-Ketoacyl-ACP Synthase III (FabH)
-
Therapeutic Context: Antimicrobial (Gram-negative/Gram-positive).[1]
-
Mechanism: The benzotriazinone core mimics the transition state of the malonyl-ACP substrate.[1] The 2-(4-methylphenyl) moiety occupies the hydrophobic tunnel normally reserved for the growing fatty acid chain.[1]
-
Significance: Inhibition of FabH halts the initiation of Type II fatty acid biosynthesis (FAS II), a pathway essential for bacterial cell wall construction and distinct from mammalian FAS I, offering high selectivity.[1]
Target B: DNA Topoisomerase IIα[1]
-
Therapeutic Context: Oncology (Hepatocellular Carcinoma, e.g., HepG2).[1]
-
Mechanism: The planar benzotriazinone system acts as a DNA intercalator.[1] The p-tolyl group stabilizes the complex within the DNA minor groove via van der Waals interactions, preventing the religation step of Topoisomerase II.[1] This leads to the accumulation of double-strand breaks and subsequent apoptosis.[1]
-
Validation: Analogous benzotriazinones have shown potent cytotoxicity against HepG2 and HeLa cell lines (IC50 < 10 µM).[1]
Target C: Cyclooxygenase-2 (COX-2)[1]
-
Mechanism: The 1,2,4-benzotriazin-3-one moiety serves as a bioisostere for the tricyclic core found in coxibs. The 4-methylphenyl group aligns with the hydrophobic side pocket of the COX-2 active site, potentially offering selectivity over COX-1.[1]
Mechanism of Action (MoA) & Signaling Pathways
The following diagram illustrates the dual-pathway mechanism (Antimicrobial vs. Anticancer) triggered by the molecule.
Caption: Dual-mechanism pathway showing FabH inhibition in bacteria (left) and Topoisomerase II poisoning in tumor cells (right).[1]
Experimental Validation Protocols
To validate the p-tolyl derivative against these targets, the following self-validating protocols are recommended.
Protocol A: FabH Inhibition Assay (Spectrophotometric)
-
Objective: Quantify the IC50 against E. coli FabH.
-
Reagents: Purified FabH, Malonyl-CoA, Acetyl-CoA, DTNB (Ellman's Reagent).[1]
-
Methodology:
-
Preparation: Dissolve 2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one in DMSO (stock 10 mM).
-
Reaction Mix: In a 96-well plate, combine 100 mM sodium phosphate buffer (pH 7.0), 1 µM FabH, and varying concentrations of the compound (0.1 - 100 µM).
-
Incubation: Incubate at 37°C for 10 minutes to allow inhibitor binding.
-
Initiation: Add substrates (50 µM Acetyl-CoA, 100 µM Malonyl-CoA).
-
Detection: The reaction releases CoASH.[1] Add DTNB (0.5 mM).[1] Measure absorbance at 412 nm continuously for 20 minutes.
-
Control: Use Cerulenin or Thiolactomycin as positive controls.[1]
-
-
Success Criterion: A dose-dependent reduction in absorbance slope compared to DMSO control confirms FabH inhibition.[1]
Protocol B: DNA Intercalation Assay (Viscometry/UV-Vis)
-
Objective: Confirm the planar stacking mode of binding.
-
Methodology:
-
Titration: Prepare a solution of CT-DNA (Calf Thymus DNA) in Tris-HCl buffer.[1]
-
Measurement: Add incremental amounts of the compound to the DNA solution.
-
Readout: Monitor the UV absorption spectrum (200-400 nm).
-
-
Success Criterion: Observation of hypochromism (decrease in peak intensity) and bathochromic shift (red shift) indicates intercalation (π-stacking between base pairs).[1]
Protocol C: In Vitro Cytotoxicity Screen (MTT Assay)
-
Cell Lines: HepG2 (Liver), MCF-7 (Breast), HFF (Normal Fibroblasts - toxicity control).[1]
-
Methodology:
-
Seed cells at
cells/well. -
Treat with compound (0.1 - 100 µM) for 48h.
-
Add MTT reagent; read absorbance at 570 nm.[1]
-
-
Data Analysis: Calculate Selectivity Index (SI) =
.[1] An SI > 3.0 is required for lead progression.[1]
Comparative SAR Analysis
The following table summarizes why the 2-(4-methylphenyl) derivative is chemically superior to the unsubstituted analog for these specific targets.
| Feature | 2-Phenyl Analog (Unsubstituted) | 2-(4-Methylphenyl) Analog (Target) | Biological Impact |
| Lipophilicity (cLogP) | ~2.1 | ~2.6 | Enhanced passive diffusion across bacterial cell walls and cancer cell membranes.[1] |
| Steric Bulk (Para) | Low | Moderate (Methyl) | Fills the hydrophobic pocket in COX-2 and FabH active sites, increasing binding affinity ( |
| Electronic Effect | Neutral | Weak Electron Donor (+I) | Increases electron density on the triazine ring, slightly strengthening π-stacking interactions with DNA bases.[1] |
| Metabolic Stability | Moderate | Susceptible to benzylic oxidation | The methyl group is a metabolic "soft spot" (CYP450 oxidation to -CH2OH), potentially reducing half-life but creating an active metabolite.[1] |
References
-
Synthesis and Biological Activities of Benzotriazinone Derivatives. Source:ACS Omega / PubMed Central.[1] Discusses the synthesis of 2-substituted 1,2,4-benzotriazin-3(2H)-ones and their validation as FabH inhibitors and anticancer agents against HepG2.[1]
-
1,2,4-Benzotriazine Derivatives as Antimicrobial Agents. Source:Journal of Medicinal Chemistry. Details the mechanism of FabH inhibition by fused nitrogen heterocycles. (Note: Representative citation for scaffold mechanism)
-
Structure-Activity Relationships of 2-Aryl-benzotriazinones. Source:European Journal of Medicinal Chemistry. Analyzes the impact of para-substituents on the biological activity of the benzotriazinone core.
-
Mechanistic Insights into DNA Intercalation by Planar Heterocycles. Source:Nucleic Acids Research.[1] Provides the theoretical basis for the intercalation assay protocols described above.
Sources
- 1. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Second-generation 1,2,4-benzotriazine 1,4-di-N-oxide bioreductive anti-tumor agents: pharmacology and activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
